3-(benzyloxy)benzene-1-sulfonamide
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Overview
Description
3-(Benzyloxy)benzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine group This compound features a benzene ring substituted with a benzyloxy group at the third position and a sulfonamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)benzene-1-sulfonamide typically involves the following steps:
Preparation of 3-(benzyloxy)benzenesulfonyl chloride: This can be achieved by reacting 3-(benzyloxy)benzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with ammonia (NH₃) or an amine in the presence of a base such as triethylamine (Et₃N) to yield the desired sulfonamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)benzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the interactions of sulfonamide derivatives with biological targets such as enzymes and receptors. It may also serve as a probe to investigate the mechanisms of action of sulfonamide-based drugs.
Medicine: Sulfonamide derivatives, including this compound, have potential applications as antibacterial agents. They can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. It may also find applications in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By blocking this enzyme, sulfonamides prevent the production of folic acid, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the benzyloxy group, making it less hydrophobic and potentially less effective in certain applications.
4-(Benzyloxy)benzenesulfonamide: Similar structure but with the benzyloxy group at the fourth position, which may affect its reactivity and interactions with biological targets.
N-(Benzyloxy)benzenesulfonamide: Features the benzyloxy group attached to the nitrogen atom of the sulfonamide group, leading to different chemical and biological properties.
Uniqueness: 3-(Benzyloxy)benzene-1-sulfonamide is unique due to the specific positioning of the benzyloxy group, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group at the third position may enhance its ability to interact with certain molecular targets and improve its solubility in organic solvents.
Properties
CAS No. |
954271-22-8 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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